molecular formula C13H17NNaO4S B12506120 4-(Cyclohexylsulfamoyl)benzoic acid sodium

4-(Cyclohexylsulfamoyl)benzoic acid sodium

Cat. No.: B12506120
M. Wt: 306.34 g/mol
InChI Key: IJPINESCWOCCQJ-UHFFFAOYSA-N
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Description

4-(Cyclohexylsulfamoyl)benzoic acid sodium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a cyclohexylsulfamoyl group. This compound is often used in research due to its interesting chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylsulfamoyl)benzoic acid sodium typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of benzoic acid with cyclohexylamine and sulfuryl chloride, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylsulfamoyl)benzoic acid sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, cyclohexylamine derivatives, and substituted benzoic acid derivatives .

Scientific Research Applications

4-(Cyclohexylsulfamoyl)benzoic acid sodium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylsulfamoyl)benzoic acid sodium involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexylsulfamoyl)benzoic acid sodium stands out due to its cyclohexylsulfamoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H17NNaO4S

Molecular Weight

306.34 g/mol

InChI

InChI=1S/C13H17NO4S.Na/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11;/h6-9,11,14H,1-5H2,(H,15,16);

InChI Key

IJPINESCWOCCQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O.[Na]

Origin of Product

United States

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